![molecular formula C20H34Si4 B3285183 Tetrasilane, 1,1,2,2,3,3,4,4-octamethyl-1,4-diphenyl- CAS No. 799-35-9](/img/structure/B3285183.png)
Tetrasilane, 1,1,2,2,3,3,4,4-octamethyl-1,4-diphenyl-
Description
Tetrasilane, with the chemical formula H10Si4 , is a silane compound. Its structure consists of a central silicon atom (Si) bonded to four hydrogen atoms (H) and flanked by two SiH2 groups. Essentially, it is the silane analog of butane. Tetrasilane is a colorless, pyrophoric liquid with a rather unpleasant odor. Even at temperatures below 54°C , it can spontaneously combust .
Synthesis Analysis
Tetrasilane can be synthesized by reacting magnesium silicide (Mg2Si) with acids, such as 20% phosphoric acid at temperatures around 50–60°C . This reaction can yield silanes up to n=15 . When magnesium silicide reacts with 25% hydrochloric acid , it produces a mixture containing various silanes, including monosilane, disilane, trisilane, tetrasilane, and higher silanes. Fractional distillation can be used to separate these components .
Molecular Structure Analysis
The molecular formula of tetrasilane is H10Si4 , and its structure can be represented as SiH3–(SiH2)2–SiH3. The silicon atoms are arranged in a linear fashion, with hydrogen atoms attached to them. The compound’s pyrophoric nature and instability stem from its silicon-hydrogen bonds .
Chemical Reactions Analysis
- Isomerization : Heating tetrasilane in xylene with the presence of aluminum chloride leads to the isomerization of tetrasilane to isotetrasilane .
Physical And Chemical Properties Analysis
- Density : Approximately 0.792 g/cm³ .
- Melting Point : -89.9°C .
- Boiling Point : 108.1°C .
- Solubility in Water : Reacts with water .
properties
IUPAC Name |
[dimethyl(phenyl)silyl]-[[dimethyl(phenyl)silyl]-dimethylsilyl]-dimethylsilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34Si4/c1-21(2,19-15-11-9-12-16-19)23(5,6)24(7,8)22(3,4)20-17-13-10-14-18-20/h9-18H,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWVYZVQKLOELX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)[Si](C)(C)[Si](C)(C)[Si](C)(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34Si4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601229352 | |
Record name | 1,1,2,2,3,3,4,4-Octamethyl-1,4-diphenyltetrasilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601229352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrasilane, 1,1,2,2,3,3,4,4-octamethyl-1,4-diphenyl- | |
CAS RN |
799-35-9 | |
Record name | 1,1,2,2,3,3,4,4-Octamethyl-1,4-diphenyltetrasilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=799-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,2,3,3,4,4-Octamethyl-1,4-diphenyltetrasilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601229352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.